molecular formula C9H5F2NO4 B13727625 (E)-3-(3,5-difluoro-2-nitrophenyl)prop-2-enoic acid

(E)-3-(3,5-difluoro-2-nitrophenyl)prop-2-enoic acid

Cat. No.: B13727625
M. Wt: 229.14 g/mol
InChI Key: GDHVLNMAASLZQZ-OWOJBTEDSA-N
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Description

(E)-3-(3,5-difluoro-2-nitrophenyl)prop-2-enoic acid is an organic compound characterized by the presence of difluoro and nitro groups on a phenyl ring, along with a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,5-difluoro-2-nitrophenyl)prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-difluoro-2-nitrobenzaldehyde and malonic acid.

    Knoevenagel Condensation: The key step is the Knoevenagel condensation reaction, where 3,5-difluoro-2-nitrobenzaldehyde reacts with malonic acid in the presence of a base such as piperidine or pyridine. The reaction is carried out under reflux conditions to form the this compound.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Knoevenagel condensation reactions using automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,5-difluoro-2-nitrophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The difluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: Formation of (E)-3-(3,5-diamino-2-nitrophenyl)prop-2-enoic acid.

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of oxidized derivatives such as carboxylic acids.

Scientific Research Applications

(E)-3-(3,5-difluoro-2-nitrophenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(3,5-difluoro-2-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with similar structural features.

    3-(3,5-Difluorophenyl)propionic acid: A related compound with a propionic acid moiety instead of a prop-2-enoic acid moiety.

Uniqueness

(E)-3-(3,5-difluoro-2-nitrophenyl)prop-2-enoic acid is unique due to the presence of both difluoro and nitro groups, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C9H5F2NO4

Molecular Weight

229.14 g/mol

IUPAC Name

(E)-3-(3,5-difluoro-2-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5F2NO4/c10-6-3-5(1-2-8(13)14)9(12(15)16)7(11)4-6/h1-4H,(H,13,14)/b2-1+

InChI Key

GDHVLNMAASLZQZ-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=C/C(=O)O)[N+](=O)[O-])F)F

Canonical SMILES

C1=C(C=C(C(=C1C=CC(=O)O)[N+](=O)[O-])F)F

Origin of Product

United States

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